[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate
Description
The compound [2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate is a highly branched polyol ester with a complex structure featuring multiple hydroxymethyl and hydroxyl groups. Its core consists of a glycerol-derived backbone modified with ether and ester linkages, including a decanoate (C10) fatty acid chain and an octanoyloxy (C8) substituent. This molecular architecture enhances its amphiphilic properties, making it suitable for applications in surfactants, emulsifiers, or drug delivery systems . The presence of multiple hydroxyl groups increases hydrophilicity, while the medium-chain fatty acids contribute to lipophilic behavior, balancing solubility in polar and nonpolar environments.
Properties
Molecular Formula |
C28H54O9 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
[2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate |
InChI |
InChI=1S/C28H54O9/c1-3-5-7-9-10-12-14-16-26(34)37-24-28(20-32,22-35-21-27(17-29,18-30)19-31)23-36-25(33)15-13-11-8-6-4-2/h29-32H,3-24H2,1-2H3 |
InChI Key |
LSYWHBAFFAALPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)(COCC(CO)(CO)CO)COC(=O)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Polyol precursor: The core polyol structure is related to dipentaerythritol or derivatives of 2,2-bis(hydroxymethyl)propionic acid, which provide multiple hydroxyl groups for esterification.
- Fatty acids: Octanoic acid (caprylic acid) and decanoic acid (capric acid) are the fatty acid components used for esterification to introduce the octanoyloxy and decanoate groups, respectively.
Reaction Scheme (Conceptual)
| Step | Reactants | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Dipentaerythritol or 2,2-bis(hydroxymethyl)propionic acid derivative | Commercial or synthesized | Polyol backbone with multiple hydroxyl groups |
| 2 | Protection reagents (e.g., TBDMS-Cl) | Anhydrous solvent, base | Selectively protected polyol |
| 3 | Octanoyl chloride + decanoyl chloride (or corresponding acids + coupling agents) | Anhydrous solvent, mild heat, catalyst | Partially or fully esterified polyol |
| 4 | Deprotection reagents (e.g., TBAF for silyl ethers) | Mild conditions | Final esterified compound |
| 5 | Purification | Chromatography or recrystallization | Pure [2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate |
Key Parameters and Considerations
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction temperature | 25–100 °C | Controlled to avoid side reactions |
| Solvent | Dichloromethane, THF, or similar | Anhydrous to prevent hydrolysis |
| Catalyst | DMAP, pyridine, or tertiary amines | To accelerate esterification |
| Molar ratio (polyol:acid) | Stoichiometric or slight excess acid | To drive esterification to completion |
| Reaction time | Several hours to overnight | Monitored by TLC or HPLC |
| Purification method | Silica gel chromatography | To separate unreacted materials and byproducts |
Research Findings and Data Summary
- The compound’s synthesis is inferred from analogous esterification reactions of polyols with fatty acids, as direct literature on this exact compound is limited.
- The presence of multiple hydroxyl groups requires careful control of reaction conditions to achieve selective mono- or di-esterification without over-esterification or cross-linking.
- The esterification efficiency and purity are typically confirmed by spectroscopic methods such as NMR (proton and carbon), IR spectroscopy (ester carbonyl stretch), and mass spectrometry.
- The compound’s lipophilic fatty acid chains confer potential applications in surfactants, lubricants, or pharmaceutical intermediates, which motivates the development of efficient synthetic routes.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester linkages can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the ester linkages can produce primary or secondary alcohols.
Scientific Research Applications
Structure and Composition
The compound is characterized by its unique molecular structure, which includes multiple hydroxymethyl groups and ester functionalities. Its molecular formula is , and it has a molecular weight of approximately 306.4 g/mol. The presence of hydroxyl groups enhances its solubility and reactivity, making it suitable for various applications.
Pharmaceutical Applications
The compound has shown promise in the pharmaceutical industry due to its biocompatibility and ability to form stable drug delivery systems. Its hydroxyl groups can facilitate interactions with biological molecules, enhancing drug solubility and bioavailability.
Case Study: Drug Delivery Systems
A study explored the use of this compound as a carrier for anticancer drugs. The results indicated that formulations containing the compound improved the solubility of poorly soluble drugs and enhanced their therapeutic efficacy against cancer cell lines such as HCT-116 and MCF-7 .
Cosmetic Formulations
Due to its moisturizing properties, the compound is utilized in cosmetic formulations. It acts as an emollient, providing hydration to the skin while also serving as a stabilizer for emulsions.
Case Study: Skin Hydration Products
Research demonstrated that creams formulated with this compound significantly improved skin hydration levels compared to control formulations without it. Participants reported increased skin softness and reduced dryness after using products containing the compound over a four-week period .
Industrial Applications
In materials science, the compound is explored for its potential in synthesizing biodegradable polymers. Its structure allows for modification, making it suitable for creating environmentally friendly materials.
Case Study: Biodegradable Plastics
A project focused on developing biodegradable plastics using this compound as a precursor. The resulting materials exhibited favorable mechanical properties and degradation rates, making them viable alternatives to conventional plastics .
Mechanism of Action
The mechanism of action of [2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate involves its interaction with molecular targets through its hydroxyl and ester groups. These interactions can lead to the modulation of enzymatic activities and biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, differing primarily in acyl chain lengths, branching, or substituent groups. Key distinctions are outlined below:
[2-(2-Ethylhexanoyloxymethyl)-3-hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]propyl] octanoate
- Structural Differences: Replaces the decanoate (C10) group with octanoate (C8) and introduces a branched 2-ethylhexanoyloxy chain.
- Functional Impact: The ethylhexanoyl group enhances lipophilicity and may improve thermal stability compared to linear chains. This compound is often used in lubricants or polymer additives due to its branched structure .
- Molecular Weight : Higher molecular weight (~650 g/mol) compared to the target compound (~580 g/mol) due to bulkier substituents.
3-Hydroxy-2,2-bis(hydroxymethyl)propyl docosanoate (CAS 53161-46-9)
- Structural Differences: Substitutes the decanoate (C10) with a docosanoate (C22) chain.
- Functional Impact : The longer C22 chain significantly increases hydrophobicity, making it suitable for coatings or wax-like formulations. However, reduced solubility in polar solvents limits its use in aqueous systems .
- Applications : Commonly employed in cosmetics as an emollient or thickener .
2-Hydroxy-3-(octanoyloxy)propyl decanoate (CAS 65381-09-1)
- Structural Differences : Simplified structure lacking the bis(hydroxymethyl)propoxy and hydroxymethyl branches.
- Functional Impact: Reduced hydroxyl content lowers hydrophilicity, favoring applications in nonionic surfactants or food-grade emulsifiers. Its lower molecular weight (~400 g/mol) enhances diffusion rates in formulations .
- Safety Profile: Classified as non-hazardous in safety data sheets, unlike fluorinated analogs .
Polyglycerol Esters of Fatty Acids (e.g., 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate)
- Structural Differences : Features a polyglycerol backbone with stearate (C18) chains.
- Functional Impact : The polyglycerol moiety enhances water solubility and foam stability, making these esters prevalent in food additives (e.g., E475) and biodegradable detergents .
- Regulatory Status : Generally recognized as safe (GRAS) by regulatory agencies, unlike some fluorinated derivatives listed in green procurement guidelines .
Comparative Analysis Table
Research Findings and Trends
- Biodegradability : Compounds with shorter acyl chains (e.g., C8–C10) exhibit faster biodegradation than long-chain derivatives (C18–C22), aligning with green chemistry priorities .
- Fluorinated Analog Limitations : Fluorinated sulfonamide-based esters (e.g., in ) show superior thermal resistance but are restricted due to environmental persistence .
- Drug Delivery Potential: The target compound’s branched hydroxyl groups may enhance drug encapsulation efficiency compared to linear analogs, though in vivo studies are needed .
Biological Activity
[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate, also known by its CAS number 71662-47-0, is a synthetic compound with potential applications in various biological contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C28H54O9
- Molecular Weight : 534.723 g/mol
- Density : 1.082 g/cm³
- Boiling Point : 654.9°C at 760 mmHg
- Flash Point : 200.3°C
Biological Activity
The biological activity of [2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate has been evaluated in several studies, highlighting its multifaceted roles in biological systems.
1. Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and damage caused by free radicals. The presence of hydroxymethyl and ester groups in its structure contributes to its ability to scavenge free radicals effectively.
2. Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
3. Cell Proliferation and Apoptosis
In cellular models, [2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate has been reported to influence cell proliferation rates and induce apoptosis in cancer cell lines. The compound's ability to affect cell cycle regulation may be linked to its structural features that interact with cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Activity Study : A study conducted on various synthetic compounds indicated that [2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate demonstrated a higher antioxidant capacity compared to standard antioxidants like ascorbic acid. This study utilized DPPH radical scavenging assays to quantify antioxidant potential.
- Inflammatory Response Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in serum levels of TNF-alpha and IL-6, suggesting its therapeutic potential for conditions like sepsis or chronic inflammatory diseases.
- Cancer Cell Line Study : The compound was tested on several cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent reduction in cell viability and increased apoptosis markers such as cleaved caspase-3, indicating its potential as an anticancer agent.
Q & A
Q. Q1. What are the recommended analytical techniques for characterizing the purity and structural integrity of this compound in synthetic workflows?
Methodological Answer:
- Chromatographic Methods : Use reverse-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) to assess purity. Compare retention times against synthetic intermediates .
- Spectroscopic Analysis : Employ - and -NMR to confirm ester linkages and hydroxyl group positions. For complex stereochemistry, 2D NMR (COSY, HSQC) is critical to resolve overlapping signals .
- Mass Spectrometry : High-resolution LC-MS (ESI+) validates molecular weight and detects side products (e.g., incomplete acylation or hydrolysis) .
Q. Q2. How can researchers optimize the synthesis of this compound to minimize byproducts like partial acylation or cross-esterification?
Methodological Answer:
- Stepwise Acylation : Use protecting groups (e.g., tert-butyldimethylsilyl ethers) for hydroxyl moieties to control reactivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Catalytic Optimization : Test lipase catalysts (e.g., Candida antarctica Lipase B) for regioselective acylation under mild conditions (40°C, solvent-free) to reduce side reactions .
- Temperature Control : Maintain reactions below 60°C to prevent thermal degradation of hydroxymethyl groups .
Advanced Research Questions
Q. Q3. How do environmental factors (pH, temperature) influence the hydrolytic stability of the ester bonds in this compound, and what experimental designs are suitable for studying degradation kinetics?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 4–9) at 25–60°C. Quantify degradation products via LC-MS and apply Arrhenius kinetics to predict shelf-life .
- Experimental Design : Use a split-plot factorial design to evaluate interactions between pH, temperature, and ionic strength. Replicate analyses (n=4) ensure statistical robustness .
- Mechanistic Insights : Employ -labeling in hydrolysis studies to trace oxygen incorporation into degradation products, clarifying nucleophilic vs. acid-catalyzed pathways .
Q. Q4. What strategies can resolve contradictions in biological activity data (e.g., cytotoxicity vs. biocompatibility) observed across cell-line studies?
Methodological Answer:
- Dose-Response Profiling : Conduct MTT assays across multiple cell lines (e.g., HEK293, HepG2) with varying exposure times (24–72 hours). Normalize data to intracellular esterase activity, which may affect prodrug activation .
- Metabolomic Profiling : Use LC-MS/MS to identify metabolites (e.g., free decanoic acid) in cell lysates, correlating their concentrations with observed toxicity .
- Controlled Variables : Standardize serum content (e.g., 10% FBS vs. serum-free) to account for lipid-binding interactions that alter compound bioavailability .
Q. Q5. How can computational modeling predict the compound’s interactions with lipid bilayers or protein targets, and what validation experiments are required?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model the compound in a POPC bilayer using GROMACS. Analyze insertion depth and hydrogen bonding with polar headgroups .
- Docking Studies : Use AutoDock Vina to predict binding affinities for enzymes like phospholipase A2. Validate with SPR (surface plasmon resonance) to measure real-time binding kinetics .
- Experimental Cross-Validation : Compare MD-predicted partition coefficients (log P) with experimental shake-flask assays (octanol/water system) .
Data Interpretation and Reproducibility
Q. Q6. How should researchers address batch-to-batch variability in physicochemical properties (e.g., melting point, solubility) during synthesis scale-up?
Methodological Answer:
- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical process parameters (e.g., stirring rate, solvent purity) affecting crystallinity. Use PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time monitoring .
- Crystallization Studies : Screen polymorphs via solvent evaporation (e.g., ethanol vs. acetone) and characterize using DSC (differential scanning calorimetry) .
Q. Q7. What methodologies are recommended for elucidating the compound’s environmental fate, including biodegradation and bioaccumulation potential?
Methodological Answer:
- OECD 301D Test : Assess aerobic biodegradation in activated sludge. Measure CO evolution via GC-TCD over 28 days .
- Bioaccumulation Factor (BCF) : Use radiolabeled -compound in fish models (e.g., zebrafish) to quantify tissue accumulation. Pair with fugacity modeling to predict environmental partitioning .
Contradictory Data Resolution
Q. Q8. How can conflicting results in the compound’s oxidative stability (e.g., DSC vs. OIT measurements) be reconciled?
Methodological Answer:
- Multi-Method Validation : Perform DSC (dynamic scanning) and OIT (oxidative induction time) under identical oxygen pressures. Use EPR (electron paramagnetic resonance) to detect free radicals during degradation .
- Stress Testing : Expose the compound to UV light (254 nm) and measure peroxide formation via iodometric titration, correlating with thermal data .
Advanced Applications
Q. Q9. What in vitro and in vivo models are suitable for evaluating this compound’s potential as a lipid-based drug delivery vehicle?
Methodological Answer:
- Caco-2 Permeability Assays : Measure apical-to-basolateral transport in intestinal cell monolayers. Use LC-MS to quantify intact compound vs. hydrolyzed metabolites .
- In Vivo Imaging : Label the compound with -probes for MRI tracking in rodent models. Sacrifice animals at intervals to assess organ-specific accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
